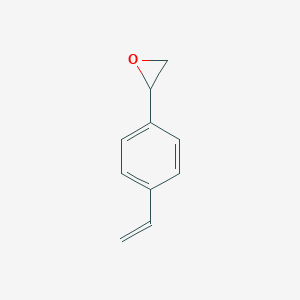

2-(4-Ethenylphenyl)oxirane

Beschreibung

Historical Development of Oxirane Chemistry

The study of oxiranes (three-membered cyclic ethers) began with Charles-Adolphe Wurtz’s 1859 synthesis of ethylene oxide via 2-chloroethanol and potassium hydroxide. This foundational work revealed the unique reactivity of epoxide rings, characterized by strain-driven nucleophilic opening reactions. Marcellin Berthelot’s 1854 synthesis of epichlorohydrin provided critical insights into epoxide precursors, while Adolf von Baeyer’s 1905 discovery of epoxidation reactions established methodologies for converting olefins to epoxides.

The industrial relevance of oxiranes expanded with Paul Schlack’s 1934 patent for polymerizing epichlorohydrin with bisphenol A, which laid the groundwork for modern epoxy resins. 2-(4-Ethenylphenyl)oxirane (styrene oxide) emerged as a structurally distinct oxirane due to its conjugated phenyl-vinyl-epoxide system. Early 20th-century research focused on its synthesis via peracid-mediated epoxidation of styrene, with applications in polymer crosslinking and organic intermediates.

Research Significance in Polymer Science

2-(4-Ethenylphenyl)oxirane serves as a dual-functional monomer in polymer chemistry, combining epoxide reactivity with vinyl group polymerization potential. Its epoxide ring undergoes controlled ring-opening polymerization (ROP) to form polyether segments, while the vinyl group enables radical-mediated chain growth. For example:

This dual functionality enables hybrid architectures, such as block copolymers synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization. The compound’s rigid aryl group enhances thermal stability in epoxy resins, with decomposition temperatures exceeding 250°C in crosslinked matrices.

Current Research Landscape and Challenges

Recent advances focus on stereocontrol and catalytic efficiency. Asymmetric epoxidation of styrene derivatives using chiral salen-metal complexes achieves enantiomeric excesses >90%, critical for optically active polymers. Water-mediated epoxide-opening cascades, inspired by biosynthetic pathways, enable precise tetrahydropyran ring formation in ladder polymers.

Key challenges include:

- Stereochemical Control : Non-enzymatic systems struggle to replicate the endo-selectivity observed in natural ladder polyether biosynthesis.

- Catalyst Design : Transition-metal catalysts (e.g., Co-SiW11 polyoxometalates) require optimization for H2O2-mediated oxidations to minimize side products.

- Monomer Purity : Trace peroxides in 2-(4-Ethenylphenyl)oxirane complicate RAFT polymerization kinetics, necessitating advanced purification methods.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10431-61-5 |

|---|---|

Molekularformel |

C10H10O |

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

2-(4-ethenylphenyl)oxirane |

InChI |

InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2 |

InChI-Schlüssel |

DENMIBABNWPFEG-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)C2CO2 |

Kanonische SMILES |

C=CC1=CC=C(C=C1)C2CO2 |

Andere CAS-Nummern |

10431-61-5 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Analysis

The reactivity and applications of oxiranes are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Property Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) substituents alter the electrophilicity of the oxirane ring. For example, 2-[(4-Nitrophenoxy)methyl]oxirane reacts faster with nucleophiles due to the nitro group's electron-withdrawing effect . The ethenyl group in 2-(4-Ethenylphenyl)oxirane enables radical polymerization, making it suitable for conductive polymers .

- Steric Effects: Bulky substituents like ethenylphenoxy reduce ring-opening reactivity compared to smaller groups (e.g., chloromethyl in epichlorohydrin) .

Table 2: Reactivity Comparison

Crystallographic and Material Properties

- Crystal Structure : A related biphenyl oxirane (C₂₄H₂₂O₅) exhibits a nearly coplanar conformation (dihedral angle = 3.34°), which enhances π-π stacking in solid-state applications . The ethenyl group in 2-(4-Ethenylphenyl)oxirane may disrupt coplanarity, reducing crystallinity but improving solubility in organic solvents.

Vorbereitungsmethoden

Peracid-Mediated Epoxidation

The most traditional route for synthesizing 2-(4-ethenylphenyl)oxirane involves the epoxidation of 4-vinylstyrene using peracids such as meta-chloroperbenzoic acid (mCPBA). This method exploits the electrophilic nature of peracids to oxidize the alkene into an epoxide. The reaction typically proceeds under mild conditions (0–25°C) in dichloromethane or chloroform, achieving yields of 70–85%.

Mechanistic Insights :

The peracid transfers an oxygen atom to the alkene via a concerted cyclic transition state, forming the epoxide while regenerating the carboxylic acid. Steric and electronic effects influence regioselectivity, but 4-vinylstyrene’s symmetric structure ensures uniform epoxidation at the terminal double bond.

Limitations :

-

Requires stoichiometric peracids, generating acidic byproducts.

-

Limited enantioselectivity without chiral auxiliaries.

Organocatalytic Epoxidation

2,2,2-Trifluoroacetophenone/H₂O₂ System

A green and efficient method employs 2,2,2-trifluoroacetophenone as an organocatalyst with hydrogen peroxide (H₂O₂) as the oxidant. This system operates in a biphasic solvent (e.g., hexane/water), enabling epoxidation of 4-vinylstyrene at 30°C with 80–90% yield.

Advantages :

-

Atom Economy : Uses H₂O₂ (30% aqueous), producing water as the sole byproduct.

-

Scalability : Compatible with industrial processes due to mild conditions and low catalyst loading (5 mol%).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 2,2,2-Trifluoroacetophenone |

| Oxidant | H₂O₂ (30%) |

| Temperature | 30°C |

| Time | 6–12 hours |

| Yield | 85% |

Enzymatic and Biocatalytic Approaches

Epoxide Hydrolase-Catalyzed Kinetic Resolution

Epoxide hydrolases (EHs) from Escherichia coli enable enantioselective hydrolysis of racemic 2-(4-ethenylphenyl)oxirane, yielding enantiopure epoxides. For example, E. coli-expressed SpEH hydrolyzes the (R)-enantiomer preferentially, leaving the (S)-enantiomer with >99% enantiomeric excess (ee).

Procedure :

-

Racemic epoxide is incubated with resting E. coli cells in Tris buffer (pH 7.5) and hexane.

-

Reaction progress is monitored via HPLC, terminating at 99% ee.

Applications :

-

Ideal for pharmaceutical synthesis requiring chiral epoxides.

-

Eliminates need for chiral catalysts or chromatographic separation.

Sulfur Ylide-Mediated Synthesis

Epoxidation via Sulfur Ylides

Adapted from a patent describing 2-(4-phenoxyphenyl)oxirane synthesis, this method uses trimethylsulfonium methyl sulfate [(CH₃)₃S⁺CH₃SO₄⁻] to epoxidize 4-vinylbenzaldehyde. The ylide reacts with the aldehyde, forming an intermediate that cyclizes to the epoxide.

Steps :

-

Ylide Generation : (CH₃)₃S⁺CH₃SO₄⁻ is prepared in situ.

-

Nucleophilic Attack : The ylide attacks 4-vinylbenzaldehyde, forming a betaine intermediate.

-

Cyclization : Intramolecular displacement produces 2-(4-ethenylphenyl)oxirane.

Yield : 75–80% after purification.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Enantioselectivity | Environmental Impact |

|---|---|---|---|---|

| Peracid-Mediated | mCPBA | 70–85 | None | High (acid waste) |

| Organocatalytic | 2,2,2-Trifluoroacetophenone | 85 | Moderate (with chiral catalysts) | Low |

| Enzymatic | Epoxide hydrolase | 40–50* | >99% ee | Biodegradable |

| Sulfur Ylide | (CH₃)₃S⁺CH₃SO₄⁻ | 75–80 | None | Moderate (S-containing byproducts) |

*Yield reflects unreacted enantiomer retention.

Q & A

Q. Basic Research Focus

- Accelerated Stability Testing: Incubate the compound in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents at elevated temperatures (40–80°C) and monitor degradation via HPLC .

- Hydrolytic Stability: Expose to aqueous buffers (pH 1–13) and quantify epoxide ring-opening products (e.g., diols) using NMR integration .

Advanced Consideration

MD (molecular dynamics) simulations predict solvent-epoxide interactions, while QSPR (quantitative structure-property relationship) models correlate solvent parameters (e.g., dielectric constant) with reaction rates. For industrial relevance, assess compatibility with ionic liquids or supercritical CO .

How can 2-(4-Ethenylphenyl)oxirane be utilized as a precursor in nanomaterial synthesis?

Basic Research Focus

The epoxide’s reactivity enables surface functionalization of nanoparticles (NPs):

- Core-Shell Structures: React with amine-terminated silica NPs to form covalent ether linkages, enhancing dispersibility .

- Polymer Nanocomposites: Co-polymerize with styrene or acrylates via ring-opening polymerization, using BF·OEt as a catalyst .

Advanced Consideration

Controlled radical polymerization (e.g., ATRP or RAFT) with epoxide-containing monomers creates stimuli-responsive hydrogels. TEM and SAXS (small-angle X-ray scattering) characterize nanoscale morphology, while XPS (X-ray photoelectron spectroscopy) verifies surface functionalization .

What computational approaches are suitable for studying the stereoelectronic effects of 2-(4-Ethenylphenyl)oxirane?

Q. Advanced Research Focus

- Conformational Analysis: Use molecular mechanics (MMFF94) to map rotational barriers of the vinylphenyl group.

- NBO (Natural Bond Orbital) Analysis: Identify hyperconjugative interactions stabilizing the epoxide ring .

- TD-DFT: Simulate electronic spectra and compare with experimental data to validate excited-state models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.